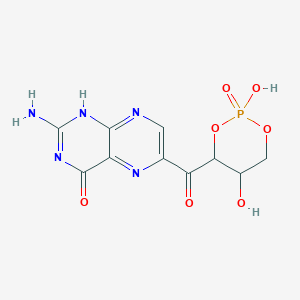
Compound Z-phb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pteridine ring system fused with a butanetriol phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate typically involves multi-step organic reactions. One common approach is the condensation of a pteridine derivative with a butanetriol phosphate precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific pH levels, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include nitro derivatives, hydroxylated compounds, and substituted pteridine derivatives.
Scientific Research Applications
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to alterations in biochemical pathways. The presence of amino and oxo groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Folic Acid: Shares a similar pteridine ring structure but differs in its side chain composition.
Methotrexate: A pteridine derivative used as an anti-cancer drug, with structural similarities but different functional groups.
Pterin: A simpler pteridine compound with fewer functional groups.
Uniqueness
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate is unique due to its cyclic phosphate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
122856-31-9 |
|---|---|
Molecular Formula |
C10H10N5O7P |
Molecular Weight |
343.19 g/mol |
IUPAC Name |
2-amino-6-(2,5-dihydroxy-2-oxo-1,3,2λ5-dioxaphosphinane-4-carbonyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C10H10N5O7P/c11-10-14-8-5(9(18)15-10)13-3(1-12-8)6(17)7-4(16)2-21-23(19,20)22-7/h1,4,7,16H,2H2,(H,19,20)(H3,11,12,14,15,18) |
InChI Key |
ONCCWDRMOZMNSM-UHFFFAOYSA-N |
SMILES |
C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N)O |
Isomeric SMILES |
C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O |
Canonical SMILES |
C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O |
Synonyms |
1-(2-amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















